molecular formula C22H19N3O4S B11607204 (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11607204
M. Wt: 421.5 g/mol
InChI Key: NERYGUCMQAESAQ-UYRXBGFRSA-N
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Description

The compound (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, diketene, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of green chemistry principles, such as metal-free visible-light-mediated reactions, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene and benzyl groups.

Common Reagents and Conditions

Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents like dichloromethane are frequently used. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize yield and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

Mechanism of Action

The mechanism by which (2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt critical biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique thiazolo-triazine core, which imparts specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H19N3O4S/c1-3-29-17-10-9-15(12-18(17)28-2)13-19-21(27)25-22(30-19)23-20(26)16(24-25)11-14-7-5-4-6-8-14/h4-10,12-13H,3,11H2,1-2H3/b19-13-

InChI Key

NERYGUCMQAESAQ-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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